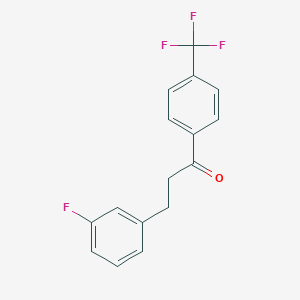

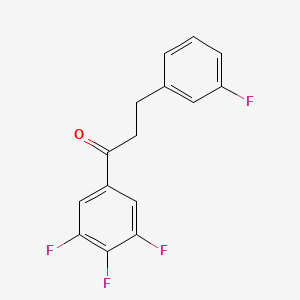

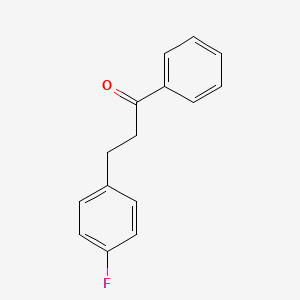

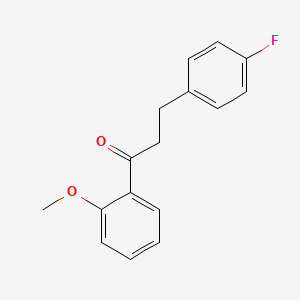

3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone (also known as DMMPP) is a synthetic organic compound belonging to the class of propiophenones. It is a colorless solid that is used in a variety of scientific and industrial applications. DMMPP is a versatile compound that has been widely studied for its unique properties and potential applications.

科学的研究の応用

Spectroscopic and Electrochemical Properties Diaryl quinone methides, closely related to 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone, demonstrate notable solvatochromic behaviors and have interesting acid–base properties. These compounds, including variants like 4-[(4′-hydroxy-3′,5′-dimethylphenyl)(aryl)-methylene]-2,6-dimethylcyclohexa-2,5-dienone, show potential as indicators due to their distinctive visible absorptions in different states. Their electrochemical properties, studied through cyclic voltammetry and coupled ESR, reveal quasi-reversible redox processes, making them intriguing for electrochemical applications (Sarma, Kataky, & Baruah, 2007).

Photochemical Behavior Studies on compounds like 2,5-dimethylphenacyl chloride, which are structurally similar to 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone, indicate that they undergo photorelease of HCl, leading to the formation of specific photoproducts. This process, involving photoenolization and the formation of photoenols, highlights the potential of such compounds in photochemistry and synthetic organic chemistry (Pelliccioli et al., 2001).

Catalytic Applications in Organic Synthesis The synthesis of 4-methoxypropiophenone, a derivative of 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone, has been achieved via Friedel–Crafts acylation of anisole with propionic anhydride using solid acid catalysts. This process, efficient under solvent-free conditions, highlights the role of such compounds as intermediates in the production of fine chemicals and pharmaceuticals (Yadav & George, 2006).

Synthesis of Steroid Compounds and Analogs Compounds related to 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone have been used in the synthesis of steroid compounds and related substances. For example, the hydrochloride of 3-dimethylamino-4'-methoxypropiophenone reacted with 1,3-cyclohexanedione to yield various intermediates useful in studying estrogenic activity (Nazarov & Zavyalov, 1956).

Photoremovable Protecting Group for Carboxylic Acids The 2,5-dimethylphenacyl (DMP) esters, closely related to 3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone, have been studied as photoremovable protecting groups for carboxylic acids. These esters demonstrate efficient photoenolization and have potential applications in organic synthesis or biochemistry as 'caged compounds' (Zabadal et al., 2001).

特性

IUPAC Name |

3-(2,5-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-4-5-14(2)16(12-13)8-11-18(19)15-6-9-17(20-3)10-7-15/h4-7,9-10,12H,8,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYXVOIPLPAGAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644722 |

Source

|

| Record name | 3-(2,5-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone | |

CAS RN |

898794-84-8 |

Source

|

| Record name | 3-(2,5-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。